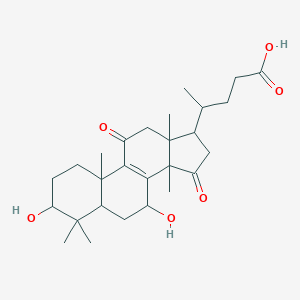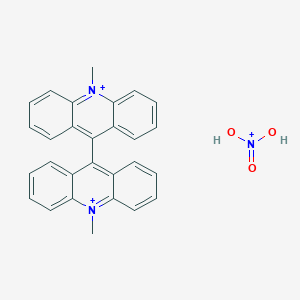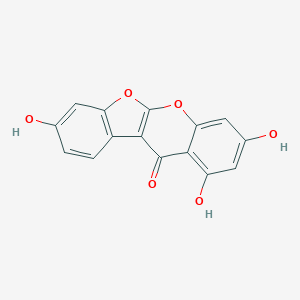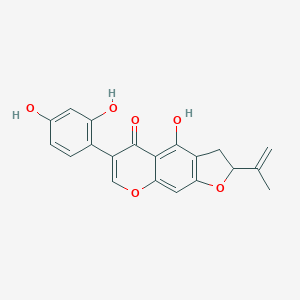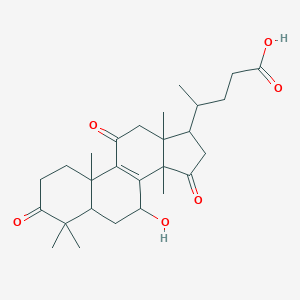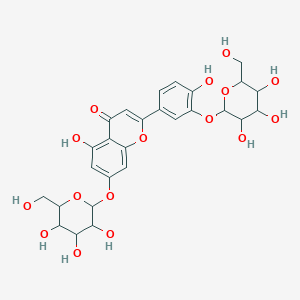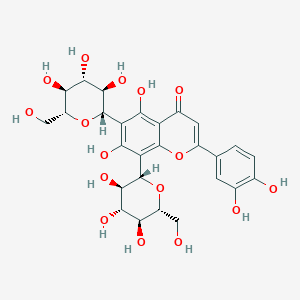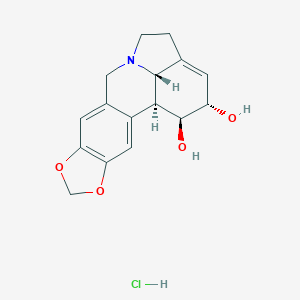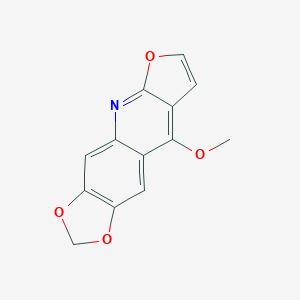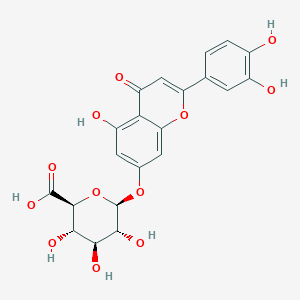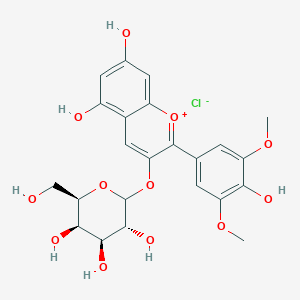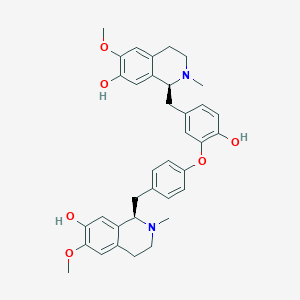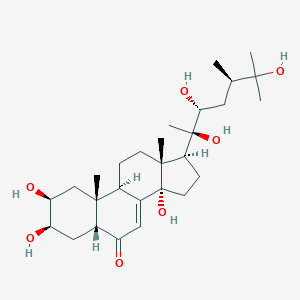
Menaquinone-9
Overview
Description
Menaquinones (MKs) are a group of vitamin K compounds with a 2-methyl-1,4-naphthoquinone core. MK-9 is one of these menaquinones, characterized by its nine isoprenyl units attached to the naphthoquinone ring. It plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and oxidative stress regulation .
Mechanism of Action
Target of Action
Menaquinone-9, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its solubility in membranes and its ability to mediate electron transfer reactions between a large variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .
Mode of Action
This compound is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . In these steps, this compound is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Biochemical Pathways
This compound is synthesized from chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .
Pharmacokinetics
The pharmacokinetics of this compound are different from phylloquinone due to their chemical structure and pharmacokinetics, which affects bioavailability and metabolism . .
Result of Action
This compound participates in numerous physiological processes, including blood coagulation . It helps create three substances crucial to bone health: carboxylase, osteocalcin, and matrix Gla protein (MGP) . These substances bind with calcium to help build strong bones and reduce the risk of bone fractures .
Action Environment
This compound is found naturally in certain animal products and fermented foods, but most forms of this compound are naturally made by bacteria in the human gut . Environmental factors such as diet can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Menaquinone-9 is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes . The acid–base and redox properties of this compound have been studied in DMPC monolayers on mercury electrodes .
Cellular Effects
Menaquinones, including this compound, are constituents of prokaryote cell membranes where they play important functions during electron transport . They are essential for maintaining the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Molecular Mechanism
This compound is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Dosage Effects in Animal Models
It is known that Menaquinone-4, a minor bacterial product but one that has the smallest number of isoprenoid units, and this compound, a typical bacterially produced menaquinone, were examined in rats .
Metabolic Pathways
This compound is involved in the shikimate pathway, polyisoprene pathway, and menaquinone pathway . It shares a common naphthoquinone ring and polyisoprene biosynthesis pathway .
Transport and Distribution
This compound is a membrane-associated metabolite that serves as a vital electron carrier for respiration and photosynthesis . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane .
Subcellular Localization
This compound is associated with the Intracellular Membrane Domain (IMD) in mycobacteria, a spatially distinct region of the plasma membrane with diverse functions . The polar enrichment of the fluorescent protein fusion colocalizing with an IMD marker protein in situ has been observed .
Preparation Methods
MK-9 can be synthesized through various routes, but its industrial production typically involves fermentation processes using bacteria such as Bacillus subtilis. These bacteria produce MK-9 as part of their metabolic pathways. The specific reaction conditions and downstream purification methods vary depending on the production scale and desired purity.
Chemical Reactions Analysis
MK-9 undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: MK-9 can be oxidized to its epoxide form, which is inactive. This reaction is essential for its biological function.
Reduction: Reduction of MK-9’s quinone ring yields the active hydroquinone form, which serves as a coenzyme for γ-glutamyl carboxylase.
Substitution: MK-9’s isoprenyl side chains can be modified through substitution reactions.
Major products formed from these reactions include the hydroquinone form (active) and the epoxide form (inactive).
Scientific Research Applications
MK-9 has diverse applications in scientific research:
Bone Health: MK-9 contributes to bone health by regulating calcium metabolism and promoting bone mineralization.
Cardiovascular Health: It may reduce arterial calcification and improve blood vessel elasticity.
Antioxidant Properties: MK-9 acts as an antioxidant, protecting cells from oxidative damage.
Energy Metabolism: It plays a role in extrahepatic tissue energy metabolism.
Comparison with Similar Compounds
MK-9 stands out due to its nine isoprenyl units. Other similar compounds include MK-4 (short-chain) and MK-7, MK-8, and MK-10 (long-chain) menaquinones .
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXHNIUHQUASO-UVZVDVBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317587 | |
| Record name | Menaquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-39-7 | |
| Record name | Menaquinone 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menaquinone 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENAQUINONE 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


